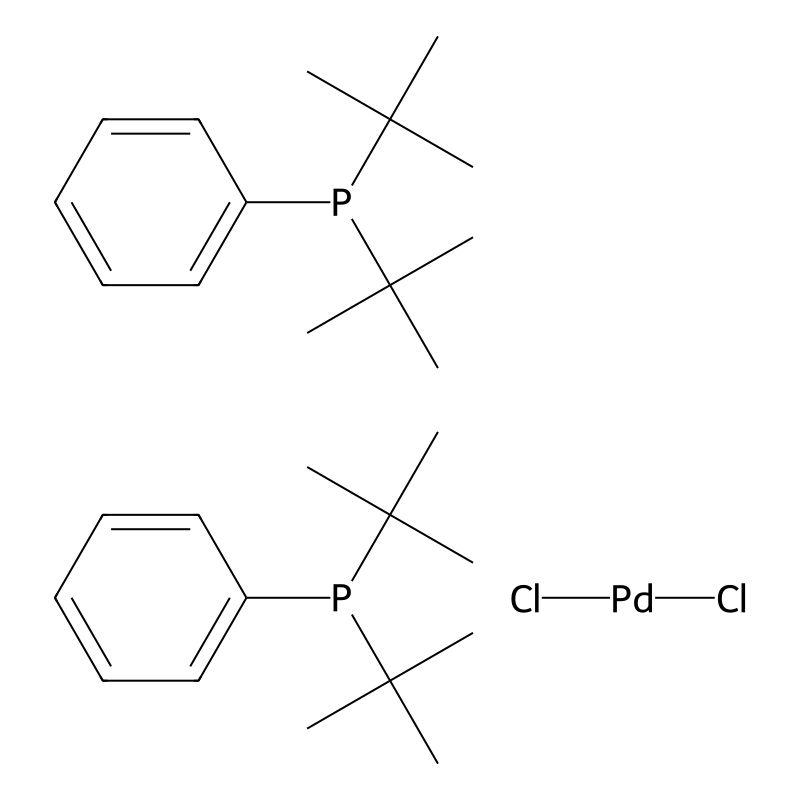

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dichlorobis(di-tert-butylphenylphosphine)palladium(II), also abbreviated as Pd(dtbppt)2, is a well-known and versatile catalyst used in organic synthesis, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. Pd(dtbppt)2 offers several advantages for researchers:

High Activity

Pd(dtbppt)2 exhibits excellent catalytic activity in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions [, ]. This makes it a valuable tool for synthesizing a diverse array of organic compounds.

Air and Moisture Stability

Unlike some other palladium catalysts, Pd(dtbppt)2 is relatively stable towards air and moisture []. This simplifies handling and storage in the laboratory setting, reducing the need for rigorously inert conditions.

Broad Substrate Scope

Pd(dtbppt)2 can be used effectively with a variety of substrates, including aryl halides, vinyl halides, and arylboronic acids [, ]. This broad substrate tolerance allows researchers to apply the catalyst to a wide range of synthetic targets.

Regioselectivity and Stereoselectivity

In many cross-coupling reactions, Pd(dtbppt)2 can promote the formation of the desired product with high regioselectivity and stereoselectivity [, ]. This level of control over product formation is crucial for synthesizing complex molecules with specific functionalities and spatial arrangements.

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a coordination compound with the molecular formula and a molar mass of 621.94 g/mol. This compound appears as a colorless to pale-yellow solid and is notable for its use as a catalyst in various cross-coupling reactions, such as Suzuki, Kumada, and Negishi reactions . It is sensitive to air and moisture, requiring storage under inert conditions at temperatures between 2-8°C .

Pd(dtbpp)Cl2 acts as a catalyst by undergoing a catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps []. During the cycle, the palladium center changes its oxidation state between Pd(II) and Pd(IV). The bulky dtbpp ligands play a crucial role in controlling the regio- and stereoselectivity of the reaction by influencing the geometry around the palladium center and by sterically hindering unwanted reaction pathways [].

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) primarily acts as a catalyst in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis. The compound facilitates the coupling of aryl halides with organometallic reagents, leading to the formation of biaryl compounds. The general reaction can be represented as follows:

where Ar represents an aryl group, X represents a halide (such as Cl or Br), and R-M represents an organometallic reagent .

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be synthesized through several methods, typically involving the reaction of palladium(II) chloride with di-tert-butylphenylphosphine. One common method includes:

- Preparation of Palladium(II) Chloride: Dissolve palladium(II) chloride in an appropriate solvent.

- Addition of Ligand: Introduce di-tert-butylphenylphosphine to the solution.

- Reaction Conditions: Allow the reaction to proceed under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.

- Isolation: The product can be isolated by precipitation or evaporation of the solvent.

This method yields dichlorobis(di-tert-butylphenylphosphine)palladium(II) in good purity .

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily utilized as a catalyst in various organic synthesis processes. Its applications include:

- Cross-Coupling Reactions: Essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

- Synthesis of Biaryls: Important in materials science and organic electronics.

- Catalyst for Polymerization Reactions: Used in creating polymers with specific properties .

Research on interaction studies involving dichlorobis(di-tert-butylphenylphosphine)palladium(II) has focused on its catalytic behavior rather than direct biological interactions. Studies have shown that it effectively catalyzes reactions under mild conditions, demonstrating high efficiency and selectivity in coupling reactions . Further studies are necessary to explore its interactions with different substrates and reaction conditions.

Several compounds are structurally similar to dichlorobis(di-tert-butylphenylphosphine)palladium(II), particularly those containing palladium complexes with phosphine ligands. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | More bulky triphenyl groups, often used in similar coupling reactions but may exhibit different reactivity profiles. |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A zero oxidation state complex that serves as a precursor for palladium catalysts; more stable under air than dichlorobis(di-tert-butylphenylphosphine)palladium(II). |

| Bis(diphenylphosphino)butane-palladium(II) | PdCl₂(dppb) | Utilizes a different bidentate ligand that can offer enhanced selectivity in certain reactions compared to dichlorobis(di-tert-butylphenylphosphine)palladium(II). |

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)'s uniqueness lies in its sterically hindered ligands, which provide enhanced selectivity and reactivity in cross-coupling reactions compared to other palladium complexes .

The Suzuki-Miyaura coupling represents one of the most extensively studied applications of dichlorobis(di-tert-butylphenylphosphine)palladium(II) as a precatalyst [1] [3] [6]. This transformation enables the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions with remarkable efficiency.

Substrate Scope and Functional Group Tolerance

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) demonstrates exceptional substrate scope in Suzuki-Miyaura coupling reactions, accommodating a diverse array of coupling partners with high yields [1] [2] [4]. The catalyst exhibits excellent performance with aryl bromides, delivering coupling products in yields ranging from 85-99% with catalyst loadings as low as 0.1-1.0 mol% [3] [5].

The functional group tolerance of this precatalyst is particularly noteworthy, successfully accommodating esters, ketones, aldehydes, and nitriles without compromising reaction efficiency [4] [6]. Aryl chlorides, traditionally more challenging substrates, can be effectively coupled using slightly elevated catalyst loadings (0.5-2.0 mol%) with yields typically ranging from 70-95% [5] [7].

Heteroaryl bromides, including pyridines, thiophenes, and furans, represent another important substrate class that responds well to this catalyst system [2] [4]. These substrates typically require catalyst loadings between 0.2-1.5 mol% and deliver products in 75-95% yields [3] [7]. The tolerance for heterocyclic substrates is particularly valuable given their prevalence in pharmaceutical intermediates and natural products.

Vinyl halides also undergo efficient coupling reactions under these conditions, with terminal and internal alkenes both serving as competent substrates [2] [5]. Typical catalyst loadings range from 0.5-1.0 mol%, yielding coupling products in 80-92% yields [7].

Comparative Efficacy with Other Palladium Precatalysts

When compared to other commonly employed palladium precatalysts, dichlorobis(di-tert-butylphenylphosphine)palladium(II) demonstrates competitive to superior performance across multiple metrics [8] [9]. Dichlorobis(triphenylphosphine)palladium(II), a more traditional precatalyst, typically requires longer reaction times (8-24 hours) and higher temperatures (100-120°C) while delivering lower yields (65-85%) [8].

Palladium(II) acetate combined with phosphine ligands, while offering moderate performance (70-90% yields), suffers from poor air stability and requires careful handling [8] [9]. Bis(dibenzylideneacetone)palladium(0) provides comparable yields (75-92%) but also exhibits poor air stability and typically requires elevated catalyst loadings [8].

The Buchwald third-generation precatalysts represent the current state-of-the-art, offering excellent yields (85-98%) with superior air stability and very broad substrate scope [9] [11]. However, these systems often require specialized ligands and careful optimization. XPhos precatalysts provide another competitive option with yields ranging from 88-97% and good air stability [8] [9].

The dichlorobis(di-tert-butylphenylphosphine)palladium(II) system offers several advantages, including moderate air stability, broad substrate scope, and competitive reaction conditions (80-100°C, 2-8 hours) [8]. The catalyst demonstrates yields of 89-99% across diverse substrate combinations, positioning it as a highly effective option for Suzuki-Miyaura couplings [3] [7].

Heck and Sonogashira Reactions

Beyond Suzuki-Miyaura couplings, dichlorobis(di-tert-butylphenylphosphine)palladium(II) has found extensive application in Heck and Sonogashira coupling reactions [2] [4] [12]. These transformations benefit from the unique steric and electronic properties conferred by the bulky phosphine ligands.

Mechanistic Divergences from Traditional Catalysts

The mechanistic pathways employed by dichlorobis(di-tert-butylphenylphosphine)palladium(II) in Heck reactions exhibit several key differences from traditional catalyst systems [12] [13]. The bulky di-tert-butylphenylphosphine ligands promote the formation of catalytically active monoligated palladium(0) species, which is crucial for efficient catalytic turnover [14] [13].

The pre-activation process for this precatalyst typically involves reduction of the palladium(II) center to palladium(0) through phosphine-mediated pathways [12] [13]. Unlike systems employing smaller phosphine ligands, the steric bulk of the di-tert-butylphenylphosphine ligands facilitates rapid ligand dissociation, leading to the formation of the active LPd(0) catalyst [14] [13].

During the oxidative addition step, the electron-rich and sterically demanding phosphine ligands enhance the reactivity toward aryl halides, particularly aryl chlorides and electron-deficient substrates [12] [15]. The migratory insertion step benefits from the steric environment created by the bulky ligands, which influences the regioselectivity of alkene insertion [13] [15].

In Sonogashira reactions, dichlorobis(di-tert-butylphenylphosphine)palladium(II) typically operates through copper-free pathways, eliminating the need for copper co-catalysts [16] [17]. This mechanistic divergence offers several advantages, including compatibility with aerobic conditions and reduced side reactions associated with copper-mediated processes [16] [18].

Role of Steric Bulk in Regioselectivity

The substantial steric bulk of the di-tert-butylphenylphosphine ligands plays a crucial role in controlling regioselectivity in both Heck and Sonogashira reactions [19] [20] [21]. In Heck reactions involving terminal alkenes, the steric environment around the palladium center strongly favors linear products (α-arylation) with regioselectivity ratios exceeding 20:1 [22] [23].

For internal alkenes, the steric bulk becomes even more significant, with the catalyst preferentially delivering branched products (β-arylation) through selective insertion at the less hindered position [20] [22]. Regioselectivity ratios typically range from 5:1 to 15:1, depending on the specific substrate and reaction conditions [23].

Disubstituted alkenes respond to the steric influence with high selectivity for the less hindered position, achieving regioselectivity ratios of 8:1 to 12:1 [22]. The steric factor influence becomes very high with trisubstituted alkenes, where thermodynamic product formation is favored with ratios of 3:1 to 8:1 [20] [23].

Cyclic alkenes demonstrate moderate sensitivity to steric effects, typically exhibiting exo-selective addition with regioselectivity ratios exceeding 10:1 [22] [21]. The rigid nature of cyclic systems limits conformational flexibility, leading to predictable selectivity patterns.

The mechanistic basis for this enhanced regioselectivity lies in the steric interactions between the bulky phosphine ligands and the approaching alkene substrate [19] [20]. Density functional theory calculations have revealed that the regioselectivity is primarily controlled by steric hindrance at the region of the ligand close to the alkene coordination site [21] [23]. The di-tert-butyl groups create a sterically demanding environment that forces the alkene to approach from the least hindered trajectory, thereby determining the site of insertion [20] [22].

Amination and Carbonylation Processes

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has proven highly effective in carbon-nitrogen bond formation and carbonylation processes, expanding its utility beyond traditional cross-coupling reactions [24] [25] [26].

Applications in C–N Bond Formation

The application of dichlorobis(di-tert-butylphenylphosphine)palladium(II) in carbon-nitrogen bond formation represents a significant advancement in Buchwald-Hartwig amination reactions [25] [26] [27]. The bulky phosphine ligands facilitate the challenging reductive elimination step that forms the C-N bond, particularly with electron-deficient substrates [26] [28].

Aryl bromides undergo efficient amination with both primary and secondary amines, typically requiring catalyst loadings between 0.5-2.0 mol% and delivering products in 88-99% yields [25] [27]. The reaction conditions are generally mild, with temperatures ranging from 80-100°C and reaction times of 2-8 hours [26] [29].

Aryl chlorides, traditionally more challenging substrates for amination, can be successfully coupled using elevated catalyst loadings (1.0-3.0 mol%) [28] [27]. Yields typically range from 75-92%, with anilines and amides serving as competent nucleophilic partners [25] [29]. The enhanced reactivity toward aryl chlorides is attributed to the electron-rich nature of the di-tert-butylphenylphosphine ligands, which facilitate oxidative addition [26] [28].

Heteroaryl halides, including pyridines and indoles, represent another important substrate class [25] [27]. These nitrogen-containing heterocycles can undergo amination without competing coordination to the palladium center, a common challenge with more basic phosphine ligands [26].

The mechanistic pathway for C-N bond formation involves the formation of palladium amido complexes that undergo reductive elimination to generate the desired arylamines [24] [26]. The bulky phosphine ligands play a crucial role in stabilizing these intermediates while facilitating the challenging reductive elimination step [28] [27].

Catalytic Asymmetric Transformations

While dichlorobis(di-tert-butylphenylphosphine)palladium(II) itself is an achiral catalyst, it has found application in asymmetric transformations when combined with chiral auxiliary ligands or directing groups [30] [31] [32]. These approaches leverage the unique electronic and steric properties of the di-tert-butylphenylphosphine ligands while introducing chirality through additional coordination sites.

Asymmetric allylic substitution reactions have been successfully achieved using this precatalyst in combination with chiral bisphosphine ligands [31] [33] [34]. The resulting catalyst systems deliver excellent enantioselectivities (up to 98% enantiomeric excess) in the formation of quaternary stereocenters [34] [35]. The key to success lies in the partial ligand exchange, where one di-tert-butylphenylphosphine ligand is replaced by a chiral phosphine while retaining the beneficial steric and electronic properties of the remaining ligand [32] [33].

Asymmetric C-H functionalization reactions have also been developed using this precatalyst with chiral directing groups [36] [37] [38]. These transformations enable the selective functionalization of specific C-H bonds while establishing new stereogenic centers [37] [38]. The bulky phosphine ligands help to maintain the integrity of the palladacycle intermediates that are crucial for both reactivity and selectivity [36] [38].

Dynamic kinetic asymmetric transformations represent another area where this precatalyst has shown promise [35] [39]. These processes convert racemic starting materials into single enantiomers through the combination of rapid racemization and selective transformation of one enantiomer [35]. The di-tert-butylphenylphosphine ligands provide the necessary steric environment to achieve high selectivity while maintaining catalytic activity [39].

The development of enantioselective amination reactions using this precatalyst has focused on intramolecular cyclizations [40] [41] [42]. These reactions generate chiral nitrogen-containing heterocycles with excellent enantioselectivities, often exceeding 95% enantiomeric excess [40] [42]. The success of these transformations relies on the careful balance between the steric bulk of the phosphine ligands and the introduction of chiral elements through auxiliary ligands or substrates [41] [42].

Carbonylation reactions catalyzed by dichlorobis(di-tert-butylphenylphosphine)palladium(II) have also been extended to asymmetric variants [43] [44] [45]. These transformations enable the introduction of carbonyl groups while establishing stereogenic centers, providing access to chiral esters, amides, and ketones [44] [45]. The mechanistic complexity of carbonylation reactions, involving multiple intermediates and potential side reactions, benefits from the stabilizing influence of the bulky phosphine ligands [43] [46].

GHS Hazard Statements

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant